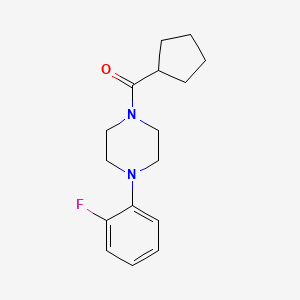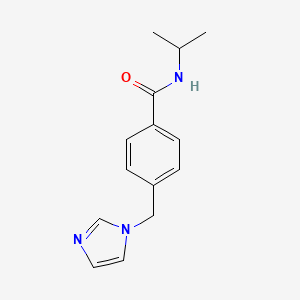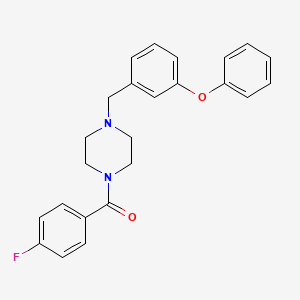
1-(cyclopentylcarbonyl)-4-(2-fluorophenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(cyclopentylcarbonyl)-4-(2-fluorophenyl)piperazine, also known as CPP, is a chemical compound that has gained significant attention in the field of neuroscience research due to its potential as a tool for studying the central nervous system. CPP is a derivative of piperazine and has been shown to possess high affinity for the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor involved in synaptic plasticity and learning and memory processes.
作用机制
1-(cyclopentylcarbonyl)-4-(2-fluorophenyl)piperazine acts as a competitive antagonist at the NMDA receptor, binding to the receptor's glycine site and preventing the binding of the co-agonist glycine. This results in the inhibition of NMDA receptor activity and the blockade of synaptic plasticity processes such as LTP and LTD.
Biochemical and Physiological Effects:
The blockade of NMDA receptor activity by this compound has been shown to have a range of biochemical and physiological effects. In addition to its role in synaptic plasticity, the NMDA receptor is involved in a variety of other processes, including pain perception, neuronal development, and neurodegeneration. Studies have shown that this compound can modulate these processes, making it a potential therapeutic agent for a range of neurological disorders.
实验室实验的优点和局限性
One of the main advantages of 1-(cyclopentylcarbonyl)-4-(2-fluorophenyl)piperazine as a research tool is its high affinity and selectivity for the NMDA receptor. This allows for precise modulation of NMDA receptor activity and investigation of the role of this receptor in various physiological and pathological processes. However, this compound also has some limitations, including its potential toxicity and the need for careful dosing and administration to avoid adverse effects.
未来方向
There are several future directions for research involving 1-(cyclopentylcarbonyl)-4-(2-fluorophenyl)piperazine. One area of interest is the role of the NMDA receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects in animal models of these diseases, suggesting that it may have therapeutic potential. Additionally, research is ongoing into the development of more selective NMDA receptor antagonists that may have fewer side effects than this compound. Finally, the use of this compound in combination with other drugs or therapies may hold promise for the treatment of a range of neurological disorders.
合成方法
1-(cyclopentylcarbonyl)-4-(2-fluorophenyl)piperazine can be synthesized through a multi-step process starting with the reaction between cyclopentanone and ethyl chloroformate to form ethyl cyclopentanecarboxylate. This intermediate is then reacted with piperazine to form the corresponding ester, which is subsequently hydrolyzed to yield this compound. The synthesis of this compound has been optimized to minimize impurities and increase yield, making it a viable option for research purposes.
科学研究应用
1-(cyclopentylcarbonyl)-4-(2-fluorophenyl)piperazine has been extensively studied in the context of neuroscience research, particularly in the field of synaptic plasticity. This compound has been shown to block the NMDA receptor, which is involved in long-term potentiation (LTP) and long-term depression (LTD), two processes that underlie learning and memory. By selectively blocking the NMDA receptor, this compound has been used to investigate the role of this receptor in synaptic plasticity and the mechanisms underlying learning and memory.
属性
IUPAC Name |
cyclopentyl-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O/c17-14-7-3-4-8-15(14)18-9-11-19(12-10-18)16(20)13-5-1-2-6-13/h3-4,7-8,13H,1-2,5-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIELLYYJULZFAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(cyclobutylcarbonyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6102409.png)
![N-[2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]-2-ethoxybenzamide](/img/structure/B6102419.png)
![2-[1-cyclopentyl-4-(4-methoxy-2,5-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6102435.png)
![7-(cyclobutylmethyl)-2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6102441.png)

![N-(4-ethoxyphenyl)-2-{[1-(4-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6102455.png)
![4,6-dichloro-N-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-1,3,5-triazin-2-amine](/img/structure/B6102460.png)

![N-({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-1-naphthamide](/img/structure/B6102498.png)
![2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6102500.png)

![1-(4-fluorobenzyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide](/img/structure/B6102518.png)
![1-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-(3-pyridinylmethyl)piperazine](/img/structure/B6102523.png)
![N-[4-(acetylamino)-2-chlorophenyl]-2,4-dichlorobenzamide](/img/structure/B6102530.png)